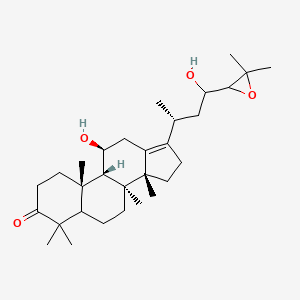

Alisol B

Description

This compound has been reported in Alisma, Alisma lanceolatum, and other organisms with data available.

RN given for (8alpha,9beta,11beta,14beta,23S,24R)-isomer; isolated from Alismatis Rhizoma; structure in first source

Propriétés

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJKHDVRXAVITG-UNPOXIGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18649-93-9 | |

| Record name | Alisol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18649-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Biological Activities of Alisol B: A Technical Guide for Researchers

Introduction

Alisol B is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. This technical guide provides an in-depth analysis of the biological activities of this compound, focusing on its molecular mechanisms of action. The information presented herein is a synthesis of preclinical data, intended to serve as a comprehensive resource for researchers in pharmacology and drug discovery. This document details the anti-cancer, hepatoprotective, and bone-protective effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, primarily attributed to its modulation of key cellular signaling pathways. The following sections delineate its major biological activities and the underlying molecular mechanisms.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action in this context is the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1] This inhibition disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and subsequent activation of apoptotic pathways.[1]

Signaling Pathways Involved:

-

CaMKK-AMPK-mTOR Pathway: By increasing intracellular calcium levels, this compound activates Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation, leading to cell cycle arrest and autophagy.[1][2]

-

PI3K/Akt/mTOR Pathway: this compound and its derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer. By downregulating the phosphorylation of key components of this pathway, this compound promotes apoptosis and inhibits cell proliferation.

Quantitative Data:

While specific IC50 values for this compound are not extensively reported in the readily available literature, data for its derivative, this compound 23-acetate, provide insights into its potential potency.

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| This compound 23-acetate | A549 (Non-small cell lung cancer) | Cytotoxicity | 6 and 9 (significant reduction in growth rate) | [3] |

| This compound 23-acetate | Ovarian, Colon, Lung, Gastric Cancer Cells | Anti-cancer | Not specified | [4] |

Note: The provided IC50 values are for this compound 23-acetate and may not be directly extrapolated to this compound. Further studies are required to determine the specific potency of this compound.

Experimental Protocols:

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

-

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Procedure:

-

Culture cancer cells to 70-80% confluency and treat with this compound at the desired concentration for the specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-PI3K, PI3K, phospho-Akt, Akt, phospho-mTOR, and mTOR overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway Diagrams:

Caption: this compound inhibits the SERCA pump, leading to increased intracellular Ca²⁺, ER stress, and activation of the CaMKK-AMPK pathway, which in turn inhibits mTOR, resulting in autophagy, cell cycle arrest, and apoptosis.

Hepatoprotective Effects

This compound has shown potential in alleviating non-alcoholic steatohepatitis (NASH) by modulating lipid metabolism and reducing inflammation in hepatocytes.[5][6]

Signaling Pathways Involved:

-

RARα-PPARγ-CD36 Cascade: this compound upregulates the expression of Retinoic Acid Receptor Alpha (RARα). This leads to the downregulation of Hepatocyte Nuclear Factor 4 Alpha (HNF4α) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The suppression of PPARγ results in decreased expression of the fatty acid translocase CD36, a key player in fatty acid uptake by hepatocytes. This cascade ultimately reduces lipid accumulation in the liver.[5][6][7]

-

NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation. By preventing the phosphorylation and degradation of IκBα, this compound blocks the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

Experimental Protocols:

Hepatocyte Lipid Accumulation Assay

-

Objective: To assess the effect of this compound on lipid accumulation in hepatocytes.

-

Procedure:

-

Isolate primary hepatocytes from mice or use a suitable hepatocyte cell line (e.g., HepG2, AML12).

-

Induce lipid accumulation by treating the cells with a high concentration of free fatty acids (e.g., 0.2 mM palmitic acid) for 24 hours.

-

Co-treat the cells with different concentrations of this compound.

-

After treatment, fix the cells and stain for neutral lipids using Oil Red O.

-

Quantify the lipid accumulation by extracting the Oil Red O stain and measuring its absorbance, or by microscopic imaging and analysis.

-

NF-κB Luciferase Reporter Assay

-

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

-

Procedure:

-

Transfect HEK293T or a similar cell line with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.

-

Pre-treat the transfected cells with varying concentrations of this compound for 2 hours.

-

Stimulate NF-κB activation by adding an inducer such as TNF-α (20 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.[8][9][10][11]

-

Signaling Pathway Diagrams:

Caption: this compound exhibits hepatoprotective effects by upregulating RARα to suppress the PPARγ-CD36 pathway, reducing lipid accumulation, and by inhibiting the NF-κB pathway to decrease inflammation.

Bone Protective Effects

This compound has been identified as a potential therapeutic agent for bone disorders by targeting the differentiation and function of osteoclasts, the cells responsible for bone resorption.

Signaling Pathways Involved:

-

RANKL/RANK Signaling: this compound inhibits Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced osteoclast formation. It achieves this by suppressing the expression of key transcription factors for osteoclastogenesis, namely c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).

-

JNK Pathway: this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a component of the MAPK signaling pathway that is activated by RANKL and is crucial for osteoclast differentiation.

Experimental Protocols:

Osteoclast Differentiation Assay

-

Objective: To evaluate the effect of this compound on RANKL-induced osteoclastogenesis.

-

Procedure:

-

Isolate bone marrow-derived macrophages (BMMs) from the femurs and tibias of mice.

-

Culture the BMMs in the presence of M-CSF (30 ng/mL) for 3 days to generate osteoclast precursor cells.

-

Plate the precursor cells and culture them with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound for 4-5 days.

-

Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.

-

Count the number of TRAP-positive multinucleated cells (≥3 nuclei) to quantify osteoclast formation.[12][13][14][15]

-

General Experimental Workflow

The following diagram illustrates a general workflow for the in vitro and in vivo evaluation of this compound's biological activities.

Caption: A general workflow for the preclinical evaluation of this compound, encompassing in vitro and in vivo studies, followed by data analysis.

Conclusion

This compound is a promising natural product with a diverse range of biological activities, including anti-cancer, hepatoprotective, and bone-protective effects. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways such as the CaMKK-AMPK-mTOR, PI3K/Akt/mTOR, RARα-PPARγ-CD36, and NF-κB pathways. While more research is needed to establish its specific potency and clinical efficacy, the existing data strongly support its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of this compound.

References

- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. bowdish.ca [bowdish.ca]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Alisol B: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alisol B, a protostane-type triterpenoid (B12794562) primarily isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with potent anticancer activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells. Through a systematic review of preclinical studies, this document elucidates the signaling pathways modulated by this compound and its derivatives, leading to the inhibition of cancer cell proliferation, induction of programmed cell death, and suppression of metastasis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound in oncology.

Introduction

Natural products have historically been a cornerstone of cancer chemotherapy. This compound and its acetate (B1210297) ester, this compound 23-acetate, have garnered significant attention for their cytotoxic effects against a broad spectrum of cancer cell lines.[1] This document synthesizes the current understanding of their mechanisms of action, focusing on the core molecular pathways and cellular processes they disrupt.

Core Mechanisms of Action

This compound and its derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, autophagy, and cell cycle arrest, while also inhibiting cell migration and invasion. These cellular outcomes are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells. This compound and its derivatives have been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer, gastric cancer, and breast cancer.[2][3][4] This is achieved through both intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: this compound treatment leads to a disruption of the mitochondrial membrane potential.[4][5] This is associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[2][5] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[5][6]

-

Reactive Oxygen Species (ROS) Generation: A significant contributor to this compound-induced apoptosis is the generation of reactive oxygen species (ROS).[4][7] Elevated intracellular ROS levels can induce oxidative stress, leading to DNA damage and the activation of apoptotic signaling cascades.[8] In colon cancer cells, this compound 23-acetate-induced ROS generation was shown to be a key upstream event for the activation of the JNK signaling pathway, which in turn promotes autophagy-dependent apoptosis.[7][9]

Modulation of Autophagy

Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or inducing cell death. This compound has been identified as a novel inducer of autophagy.[10] In several cancer cell lines, this compound-induced autophagy leads to cell cycle arrest and cell death.[10] One of the underlying mechanisms is the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, which disrupts calcium homeostasis and induces endoplasmic reticulum stress, thereby triggering autophagy through the CaMKK-AMPK-mTOR pathway.[10] In some contexts, such as in colon cancer cells, the induction of autophagy by this compound 23-acetate is a prerequisite for apoptosis.[7]

Cell Cycle Arrest

This compound and its derivatives effectively halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2][10][11] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin D1, CDK4, and CDK6.[12][13] The inhibition of these proteins prevents the transition from the G1 to the S phase of the cell cycle, thereby inhibiting DNA synthesis and cell division.

Inhibition of Metastasis

The metastatic spread of cancer is a major cause of mortality. This compound has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in metastasis.[2][14] This is achieved in part by inhibiting the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[15] Studies have shown that Alisol A, a related compound, can increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers N-cadherin and Vimentin.[15] Furthermore, this compound derivatives have been shown to downregulate the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion.[16]

Key Signaling Pathways Modulated by this compound

The diverse anticancer effects of this compound are a consequence of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[17] this compound and its derivatives have been consistently shown to inhibit this pathway.[2][14][15] Treatment with this compound 23-acetate reduces the phosphorylation levels of PI3K, Akt, and mTOR in non-small cell lung cancer and colorectal cancer cells.[2][15] Inhibition of this pathway contributes significantly to the induction of apoptosis and cell cycle arrest.[2][18]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes the JNK, p38, and ERK subfamilies, plays a crucial role in cellular responses to stress and is involved in regulating apoptosis and inflammation. This compound has been shown to activate the JNK and p38 MAPK pathways in several cancer cell types.[4][5][6] In colon cancer cells, the activation of JNK is dependent on ROS generation and is essential for this compound 23-acetate-induced autophagy and apoptosis.[7][9] In oral cancer cells, Alisol A triggers apoptosis through a JNK/p38-mediated cascade.[6]

STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and immune evasion.[19][20] While direct studies on this compound's effect on STAT3 in cancer cells are limited, related compounds like Alisol F have been shown to suppress the phosphorylation of STAT3 in inflammatory models, suggesting a potential mechanism for this compound's anticancer effects that warrants further investigation.[21][22]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound and its derivatives on cancer cells.

Table 1: Effects of this compound and its Derivatives on Cancer Cell Viability

| Compound | Cancer Cell Line | Assay | IC50 / Concentration | Treatment Duration | Reference |

| This compound 23-acetate | A549 (NSCLC) | CCK-8 | Markedly inhibited viability | 24h, 48h | [2] |

| This compound 23-acetate | SW620 (Colon) | Cell Viability | ~20 µM | 24h | [11] |

| This compound 23-acetate | HCT116 (Colon) | Cell Viability | ~20 µM | 24h | [11] |

| This compound | MDA-MB-231 (Breast) | Not specified | Significant anticancer activity | Not specified | [4] |

| Alisol A | HCT-116 (Colorectal) | MTT | Dose-dependent repression | Not specified | [15] |

| Alisol A | HT-29 (Colorectal) | MTT | Dose-dependent repression | Not specified | [15] |

Table 2: Effects of this compound and its Derivatives on Cell Cycle Distribution

| Compound | Cancer Cell Line | Effect | Concentration | Treatment Duration | Reference |

| This compound 23-acetate | A549 (NSCLC) | G0/G1 phase arrest | 6 and 9 µM | 24h | [2] |

| This compound 23-acetate | HCT116 (Colon) | G1 phase arrest | Not specified | Not specified | [7] |

| This compound 23-acetate | HepG2 (Liver) | G1 phase arrest | Not specified | Not specified | [12] |

| Alisol A | HCT-116 (Colorectal) | G0/G1 phase enhancement | Not specified | Not specified | [15] |

| Alisol A | HT-29 (Colorectal) | G0/G1 phase enhancement | Not specified | Not specified | [15] |

Table 3: Effects of this compound and its Derivatives on Apoptosis

| Compound | Cancer Cell Line | Effect | Concentration | Treatment Duration | Reference |

| This compound 23-acetate | A549 (NSCLC) | Significantly increased apoptosis | Concentration-dependent | 24h | [2] |

| This compound 23-acetate | HepG2 (Liver) | 46.18% ± 1.27% apoptotic cells | 15 µmol/L | 10h | [12] |

| This compound | MDA-MB-231 (Breast) | Induction of apoptosis | Not specified | Not specified | [4] |

| Alisol A | HCT-116 (Colorectal) | Stimulated apoptosis | Not specified | Not specified | [15] |

| Alisol A | HT-29 (Colorectal) | Stimulated apoptosis | Not specified | Not specified | [15] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the mechanism of action of this compound.

Cell Viability Assays

-

MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound or its derivatives for a specified duration. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[15]

-

Cell Counting Kit-8 (CCK-8) Assay: This assay is similar to the MTT assay but uses a more sensitive, water-soluble tetrazolium salt (WST-8). The procedure involves treating cells with the compound, adding the CCK-8 solution, incubating, and then measuring the absorbance to quantify the number of viable cells.[2]

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: Cells are treated with this compound, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[2]

-

DAPI Staining: Cells are treated with this compound, fixed, and then stained with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA. Nuclear condensation and fragmentation, characteristic features of apoptosis, can be visualized under a fluorescence microscope.[12]

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, permeabilized, and then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP. The incorporated label is then visualized by fluorescence microscopy.[23]

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining with Flow Cytometry: Treated cells are harvested, fixed in ethanol, and then stained with a solution containing PI and RNase A. PI intercalates into the DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometric analysis of the stained cells allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blotting

-

Cells are treated with this compound, and total protein is extracted using a lysis buffer. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-PI3K, p-Akt, p-mTOR, Bax, Bcl-2, cleaved caspase-3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][15]

Migration and Invasion Assays

-

Wound Healing Assay: Cells are grown to confluence in a culture plate, and a scratch is made through the cell monolayer with a sterile pipette tip. The cells are then treated with this compound. The closure of the wound is monitored and photographed at different time points to assess cell migration.[2]

-

Transwell Assay: For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a medium with a chemoattractant. After incubation with this compound, the non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted. For invasion assays, the membrane of the Transwell insert is coated with Matrigel, and the procedure is otherwise similar to the migration assay.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant potential as anticancer agents through their ability to modulate a network of critical signaling pathways, leading to the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of metastasis. The consistent inhibition of the PI3K/Akt/mTOR pathway and the activation of stress-related MAPK signaling appear to be central to its mechanism of action.

Future research should focus on several key areas to advance the clinical translation of this compound:

-

In vivo efficacy: While in vitro studies are promising, more extensive in vivo studies in animal models are needed to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome drug resistance.[24][25]

-

Target identification: Further studies to precisely identify the direct molecular targets of this compound will provide a more refined understanding of its mechanism of action and could aid in the development of more potent analogs.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of this compound in cancer patients.

References

- 1. Potential of alisols as cancer therapeutic agents: Investigating molecular mechanisms, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism of Alisol B23 Acetate Inhibiting Lung Cancer: Targeted Regulation of CD11b/CD18 to Influence Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative activity of this compound in MDA-MB-231 cells is mediated by apoptosis, dysregulation of mitochondrial functions, cell cycle arrest and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. This compound 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound 23-acetate on ovarian cancer cells: G1 phase cell cycle arrest, apoptosis, migration and invasion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. STAT3 Signaling in B Cells Is Critical for the Germinal Center Maintenance and Contributes to the Pathogenesis of Murine Models of Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Novel mechanism in drug combination shows potential for treating leukemia, other cancers | EurekAlert! [eurekalert.org]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sourcing and Isolation of Alisol B for Research and Drug Development

Introduction

Alisol B is a protostane-type triterpenoid (B12794562) that has garnered significant interest within the scientific community for its diverse pharmacological activities. As a key bioactive constituent isolated from the rhizomes of Alisma orientale (澤瀉, Zéxiè), a perennial herb used in traditional Chinese medicine, this compound has demonstrated potential therapeutic effects, including anti-inflammatory, hepatoprotective, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its extraction and purification, and a summary of its known biological signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Natural Source

The primary and commercially viable natural source of this compound is the dried tuber, or rhizome, of Alisma orientale (Sam.) Juzep., a member of the Alismataceae family.[1][2][3][4] This plant is also sometimes referred to as Alisma plantago-aquatica L.[4][5][6] The rhizomes of Alisma orientale are rich in a variety of triterpenoids, with this compound and its derivatives, such as this compound 23-acetate, being among the most prominent.[2][7][8][9] The concentration of these compounds can be influenced by factors such as the plant's growing conditions and the specific cultivar.

Isolation and Purification of this compound

The isolation of this compound from Alisma orientale rhizomes is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methodologies.

Experimental Protocol: Extraction

The initial step focuses on the extraction of crude triterpenoids from the dried and powdered rhizomes of Alisma orientale.

1. Reflux Extraction:

-

Materials: Dried and powdered rhizomes of Alisma orientale, 95% ethanol (B145695).

-

Procedure:

-

The powdered rhizome is mixed with 95% ethanol in a solid-to-liquid ratio of 1:13 (w/v).[10]

-

The mixture is heated under reflux for 2 hours.[10][11] This process is typically repeated three times to ensure exhaustive extraction.[11][12]

-

The ethanolic extracts are combined and filtered.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[11][12]

-

2. Optimization of Extraction Solvent:

-

Studies have shown that methanol (B129727) can yield a high concentration of this compound and its derivatives.[13] An optimized condition using response surface methodology predicted a maximum yield with 76% methanol for 81 minutes.[13]

Experimental Protocol: Fractionation and Purification

The crude extract is a complex mixture and requires further separation to isolate this compound.

1. Liquid-Liquid Partitioning:

-

Materials: Crude extract, ethyl acetate (B1210297) (AcOEt), water.

-

Procedure:

-

The crude extract is suspended in water.

-

The aqueous suspension is then partitioned with ethyl acetate.[12]

-

The ethyl acetate fraction, which is enriched with triterpenoids, is collected and concentrated.

-

2. Chromatographic Purification: Multiple chromatographic techniques can be employed for the purification of this compound.

-

Silica (B1680970) Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., 8:2 v/v) is used as the eluent.[12]

-

Procedure: The concentrated ethyl acetate fraction is loaded onto a silica gel column and eluted with the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Centrifugal Partition Chromatography (CPC):

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: C18 reverse-phase preparative column.[11]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.[11]

-

Detection: UV at 210 nm.[11]

-

Procedure: Partially purified fractions containing this compound are dissolved in a suitable solvent, filtered, and injected into the preparative HPLC system. The peak corresponding to this compound is collected.

-

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of this compound and its derivatives.

Table 1: Yield and Purity of this compound and Derivatives from Alisma orientale

| Isolation Method | Starting Material | Compound | Yield | Purity | Reference |

| Centrifugal Partition Chromatography | 870 mg chloroform (B151607) soluble extract | This compound | 37.5 mg | >98% | [7][8] |

| Centrifugal Partition Chromatography | 870 mg chloroform soluble extract | This compound 23-acetate | 205.3 mg | >98% | [7][8] |

| Optimized Reflux Extraction & Chromatography | 4 kg Alismatis Rhizoma powder | This compound 23-acetate | 3.3 g | 95.48% | [10] |

Table 2: HPLC-PDA Method Validation for this compound and this compound 23-acetate

| Parameter | This compound | This compound 23-acetate | Reference |

| Limit of Detection (LOD) | 0.082 µg/mL | 0.114 µg/mL | [13] |

| Limit of Quantitation (LOQ) | 0.249 µg/mL | 0.344 µg/mL | [13] |

| Intra-day Variability (RSD) | < 1.0% | < 1.0% | [13] |

| Inter-day Variability (RSD) | < 5.0% | < 5.0% | [13] |

| Recovery | 103.6% | 106.4% | [13] |

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound from Alisma orientale.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways, contributing to its observed pharmacological effects.

1. AMPK Signaling Pathway in Metabolic Regulation

Transcriptomic analysis has revealed that this compound activates critical signaling pathways related to fatty acid metabolism and autophagy, including the AMPK signaling pathway.[14]

Caption: this compound activates the AMPK pathway, promoting fatty acid oxidation and autophagy.

2. RARα-PPARγ-CD36 Cascade in Hepatocytes

This compound has been found to alleviate hepatocyte lipid accumulation by regulating the RARα-PPARγ-CD36 cascade.[12][15]

Caption: this compound modulates the RARα-PPARγ-CD36 pathway to reduce lipid uptake in hepatocytes.

3. Induction of Autophagy and Apoptosis via SERCA Inhibition

This compound acts as a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, leading to autophagy and apoptosis.[1]

Caption: this compound inhibits the SERCA pump, triggering pathways leading to autophagy and apoptosis.

This technical guide provides a detailed framework for the sourcing and isolation of this compound from its primary natural source, Alisma orientale. The outlined experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals. Furthermore, the visualization of key signaling pathways modulated by this compound offers insights into its mechanisms of action and highlights its potential as a therapeutic agent. The methodologies described herein can be adapted and optimized to suit specific research and development needs, facilitating the further exploration of this promising natural product.

References

- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a triterpene from Alismatis rhizoma (dried rhizome of Alisma orientale), inhibits melanin production in murine B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preparative Isolation of this compound and this compound 23-Acetate from Alismatis Rhizoma by Centrifugal Partition Chromatography Coupled with ELSD [agris.fao.org]

- 8. Preparative Isolation of this compound and this compound 23-Acetate from Alismatis Rhizoma by Centrifugal Partition Chromatography Coupled with ELSD-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Extraction process optimization of this compound 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

- 11. benchchem.com [benchchem.com]

- 12. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of Extraction Condition for this compound and this compound Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound alleviates MASLD by activating liver autophagy and fatty acid oxidation via Ces2a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Alisol B Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Chemical Structures, Biological Activities, and Experimental Protocols

Introduction

Alisol B is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, a plant with a long history of use in traditional medicine. In recent years, this compound and its derivatives have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and underlying mechanisms of action of this compound and its key derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to facilitate a deeper understanding of this promising class of natural products.

Core Chemical Structures

The foundational structure of this class of compounds is this compound. Its derivatives are typically formed through modifications at various positions on the protostane (B1240868) scaffold, with this compound 23-acetate being one of the most extensively studied. The chemical structures of this compound and several of its key derivatives are presented below.

Figure 1: Chemical Structure of this compound

The Pharmacological Landscape of Alisol B: A Technical Guide for Researchers

Abstract

Alisol B, a protostane-type triterpenoid (B12794562) primarily isolated from the rhizome of Alisma orientale, has emerged as a multifaceted bioactive compound with significant therapeutic potential. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visual representations of the core signaling pathways modulated by this compound are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound and its derivatives, notably this compound 23-acetate, have garnered considerable attention for their diverse pharmacological activities. These compounds have been investigated for their potential applications in oncology, metabolic disorders, inflammatory conditions, and bone diseases. The therapeutic effects of this compound are attributed to its ability to modulate a variety of cellular signaling pathways, thereby influencing processes such as apoptosis, autophagy, inflammation, and cellular metabolism. This guide synthesizes the current understanding of this compound's pharmacological profile to facilitate further research and development.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the bioactivity of this compound and its 23-acetate derivative from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound and this compound 23-Acetate

| Compound | Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |

| This compound | MCF-7 | Breast Cancer | 30 | [1] |

| This compound | SK-BR-3 | Breast Cancer | 30 | [1] |

| This compound | HeLa | Cervical Cancer | 30 | [1] |

| This compound 23-acetate | A549 | Non-Small Cell Lung Cancer | 6, 9 (time-dependent) | [2] |

| This compound 23-acetate | NCI-H292 | Non-Small Cell Lung Cancer | Not specified | [3] |

| This compound 23-acetate | SGC7901 | Gastric Cancer | 30 (induces apoptosis) | [4] |

| This compound 23-acetate | A549 | Lung Cancer | 10.0 µg/ml | [5] |

| This compound 23-acetate | SK-OV3 | Ovarian Cancer | 8.7 µg/ml | [5] |

| This compound 23-acetate | B16-F10 | Melanoma | 5.2 µg/ml | [5] |

| This compound 23-acetate | HT1080 | Fibrosarcoma | 3.1 µg/ml | [5] |

Table 2: In Vivo Efficacy of this compound and this compound 23-Acetate

| Compound | Animal Model | Disease Model | Dosage | Key Outcomes | Reference |

| This compound | C57BL/6J Mice | High-Fat Diet + CCl4-induced NASH | 100 mg/kg/day (p.o.) | Attenuated hepatic steatosis, inflammation, and fibrosis. | [6] |

| This compound | C57BL/6J Mice | Choline-Deficient, Amino Acid-Defined Diet-induced NASH | 100 mg/kg/day (p.o.) | Alleviated hepatic steatosis. | [6] |

| This compound | HFD-induced obese mice | Obesity | Not specified | Suppressed adipogenesis and reduced subcutaneous adipose tissue mass. | [7] |

| This compound 23-acetate | Sprague Dawley Rats | Nephrotoxicity Study | 0.4 g/kg/day (gavage) | Induced nephrotoxicity at high doses over 6 months. | [8] |

| This compound 23-acetate | BALB/c Mice | Ovalbumin-induced Allergic Asthma | 60 mg/kg (i.p.) | Reduced airway hyperresponsiveness and inflammation. | [9] |

Core Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by targeting several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the points of intervention by this compound.

SERCA Pump Inhibition and Induction of Autophagy

This compound is a known inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1][10] This inhibition leads to a disruption of intracellular calcium homeostasis, which in turn triggers autophagy through the CaMKK-AMPK-mTOR signaling pathway.[1][10]

Caption: this compound inhibits the SERCA pump, leading to autophagy via the CaMKK-AMPK-mTOR pathway.

Regulation of Lipid Metabolism in NASH

In the context of non-alcoholic steatohepatitis (NASH), this compound has been shown to alleviate hepatocyte lipid accumulation by modulating the RARα-PPARγ-CD36 signaling cascade.[6]

Caption: this compound enhances RARα expression, which suppresses the PPARγ-CD36 axis to reduce lipid accumulation.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

This compound and its derivatives exhibit anti-inflammatory properties by suppressing the activation of NF-κB and MAPK signaling pathways.

Caption: this compound inhibits inflammatory responses by suppressing the MAPK and NF-κB signaling pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Model of NASH Induced by High-Fat Diet and CCl4

Objective: To induce a murine model of non-alcoholic steatohepatitis (NASH) that recapitulates the key features of the human disease for the evaluation of therapeutic agents like this compound.[6][11]

Materials:

-

C57BL/6J mice (male, 4-5 weeks old)

-

High-fat diet (HFD; 60% kcal from fat)

-

Standard chow diet

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle for CCl4)

-

This compound

-

Vehicle for this compound (e.g., 0.25% CMC-Na)

-

Oral gavage needles

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Dietary Regimen: Divide mice into a control group receiving a standard chow diet and an experimental group receiving a high-fat diet (HFD).

-

CCl4 Administration: For the NASH induction group (HFD + CCl4), administer CCl4 (e.g., 0.2 µL/g body weight, diluted in a vehicle like corn oil) via intraperitoneal injection once weekly.[11] The control group receives the vehicle only.

-

This compound Treatment: After a period of disease induction (e.g., 8-12 weeks), divide the NASH mice into a vehicle treatment group and an this compound treatment group.

-

Administer this compound (e.g., 100 mg/kg) or vehicle daily via oral gavage for the duration of the treatment period (e.g., 5 weeks).[6]

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice and collect blood and liver tissue for biochemical assays (e.g., ALT, AST, triglycerides), histological analysis (H&E and Sirius Red staining), and molecular analysis (e.g., Western blot, RT-qPCR).

In Vitro Osteoclast Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of osteoclast precursors into mature osteoclasts.

Materials:

-

RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMMs)

-

Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Recombinant murine M-CSF

-

Recombinant murine RANKL

-

This compound

-

DMSO (vehicle for this compound)

-

96-well plates

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Fixation solution (e.g., 10% formalin)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells or BMMs in a 96-well plate at an appropriate density.

-

Differentiation Induction: Culture the cells in the presence of M-CSF (for BMMs) and RANKL to induce osteoclast differentiation.

-

This compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) during the differentiation period.

-

Culture Maintenance: Replace the culture medium with fresh medium containing the respective treatments every 2-3 days.

-

TRAP Staining: After 4-6 days of culture, fix the cells and perform TRAP staining according to the manufacturer's protocol.

-

Quantification: Identify TRAP-positive multinucleated (≥3 nuclei) cells as osteoclasts and count them under a light microscope.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[12][13][14]

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with desired concentrations of this compound or vehicle for a specified time.

-

Protein Extraction: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

-

SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural product with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways, including those involved in cell survival, metabolism, and inflammation, underscores its therapeutic potential for a range of diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological properties of this compound and accelerate its development into novel therapeutic agents. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the clinical utility of this compelling natural compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-23-acetate, a tetracyclic triterpenoid isolated from Alisma orientale, induces apoptosis in human lung cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical modification of this compound 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound blocks the development of HFD-induced obesity by triggering the LKB1-AMPK signaling in subcutaneous adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 23-Acetate Ameliorates Ovalbumin-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Alisol B: A Deep Dive into Apoptotic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying Alisol B-induced apoptosis in cancer cells. This compound, a protostane-type triterpenoid (B12794562) primarily isolated from the rhizome of Alisma orientale, and its derivatives, notably this compound 23-acetate, have demonstrated significant anti-cancer properties. This document elucidates the core signaling pathways modulated by this compound, presenting key quantitative data and detailed experimental protocols to support further research and drug development in this promising area.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound and its analogues orchestrate apoptosis through a multi-pronged approach, primarily by targeting key cellular signaling cascades. The primary pathways implicated in its pro-apoptotic effects include the PI3K/Akt/mTOR, MAPK, and the intrinsic mitochondrial pathways, often initiated by the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound 23-acetate has been shown to effectively suppress this pathway in non-small cell lung cancer (NSCLC) and gastric cancer cells.[1][2][3]

Treatment with this compound 23-acetate leads to a significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR in a dose- and time-dependent manner, without affecting the total protein levels of these kinases.[1] This inhibition of the PI3K/Akt/mTOR survival signal is a key event that pushes the cancer cells towards an apoptotic fate.[1][4] In colorectal cancer cells, the Akt activator SC79 was able to reverse the anti-proliferative and pro-apoptotic effects of Alisol A, a related compound, further cementing the importance of Akt inactivation in the therapeutic action of Alisols.[5]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a pivotal role in regulating cellular responses to a variety of stimuli, including stress-induced apoptosis.

In human colon cancer cells, this compound 23-acetate was found to specifically increase the phosphorylation of JNK, while having minimal effects on ERK and p38.[6] The activation of JNK was shown to be a critical event downstream of ROS production, and inhibition of JNK with a specific inhibitor, SP600125, attenuated this compound-induced autophagy and apoptosis.[6]

Conversely, in gastric cancer cells, this compound 23-acetate treatment led to the activation of all three major MAPKs—ERK, JNK, and p38.[7][8] Similarly, Alisol A, another related triterpenoid, triggered the phosphorylation of ERK1/2, JNK1/2, and p38 in oral cancer cells, with JNK and p38 activation being crucial for the subsequent activation of the caspase cascade.[9][10] This suggests that the specific MAPK members activated by Alisol compounds may be cell-type dependent.

Induction of the Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is centered on the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound and its derivatives consistently trigger this pathway across various cancer cell lines.[2][3][7]

The mechanism involves several key events:

-

Regulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7][11][12] This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.

-

Mitochondrial Membrane Depolarization: The increased Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (ΔΨm).[2][7]

-

Caspase Activation: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytoplasm, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[2][7][8] The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a final hallmark of apoptosis induced by this compound.[6][13]

Upstream Triggers: ROS Generation and ER Stress

The aforementioned signaling pathways are often initiated by upstream cellular stress events.

-

Reactive Oxygen Species (ROS) Generation: A common mechanism of action for this compound 23-acetate is the induction of intracellular ROS.[6][7] This oxidative stress can act as a second messenger, triggering downstream signaling cascades. For instance, in colon cancer cells, the generation of ROS was shown to be an upstream event leading to the activation of the JNK pathway.[6] The use of a ROS scavenger, N-acetylcysteine (NAC), was able to block both JNK phosphorylation and subsequent apoptosis.[6]

-

Endoplasmic Reticulum (ER) Stress: this compound has been identified as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase (SERCA) pump.[14] By inhibiting SERCA, this compound disrupts calcium homeostasis, leading to the mobilization of calcium from internal stores. This disruption causes ER stress and activates the unfolded protein response (UPR), which can ultimately trigger apoptotic cell death.[14]

Quantitative Data Summary

The pro-apoptotic efficacy of this compound and its derivatives has been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: IC50 Values of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| This compound 23-acetate | MM.1S | Multiple Myeloma | 24 | 14.24 | [12] |

| This compound 23-acetate | MM.1S | Multiple Myeloma | 48 | 15.18 | [12] |

Table 2: Apoptosis Rates Induced by this compound Derivatives

| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay Method | Reference |

| This compound 23-acetate | A549 | 9 | 24 | Significantly Increased | Flow Cytometry | [1] |

| This compound 23-acetate | SGC7901 | 30 | 24 | 4.36 | Flow Cytometry | [2][3] |

| This compound 23-acetate | SGC7901 | 30 | 48 | 14.42 | Flow Cytometry | [2][3] |

| This compound 23-acetate | SGC7901 | 30 | 72 | 21.16 | Flow Cytometry | [2][3] |

| This compound 23-acetate | MM.1S | 15 | 24 | 57.3 | Flow Cytometry | [12] |

Table 3: Modulation of Key Apoptotic Proteins by this compound 23-acetate in AGS Gastric Cancer Cells (24h treatment)

| Protein | Concentration (µM) | Change in Expression/Activity | Reference |

| Bcl-2 | 30 | ↓ 86.2% | [11] |

| Bcl-2 | 50 | ↓ 51.3% | [11] |

| Bax | 30 | ↑ 186.3% | [11] |

| Bax | 50 | ↑ 229.5% | [11] |

| Caspase-3 Activity | 30 | ↑ 272.5% | [7] |

| Caspase-3 Activity | 50 | ↑ 397.1% | [7] |

| Caspase-9 Activity | 30 | ↑ 151.2% | [7] |

| Caspase-9 Activity | 50 | ↑ 185.0% | [7] |

| Survivin | 30 | ↓ 68.3% | [7] |

| Survivin | 50 | ↓ 66.4% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of this compound.

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 2×10⁴ cells/well and allow them to adhere overnight.[1]

-

Treatment: Treat the cells with various concentrations of this compound or its derivative (e.g., 0, 6, 9 µM) for different time points (e.g., 12, 24, 48 h).[1]

-

Reagent Incubation: After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate at 37°C for 2 hours.[1]

-

Measurement: Measure the absorbance (optical density) at a wavelength of 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

-

Cell Culture and Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with the desired concentrations of this compound for 24 hours.[6]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin. Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g, 5 min).[16]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[6]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

-

Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.[6]

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins within a sample, allowing for the analysis of changes in the expression and activation of key apoptotic markers.[17][18]

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to compare protein expression levels across different conditions.[19]

References

- 1. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] this compound acetate induces apoptosis of SGC7901 cells via mitochondrial and phosphatidylinositol 3-kinases/Akt signaling pathways. | Semantic Scholar [semanticscholar.org]

- 4. This compound 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Apoptotic effects of this compound 23‑acetate on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. Direct targeting of sEH with this compound alleviated the apoptosis, inflammation, and oxidative stress in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. benchchem.com [benchchem.com]

The Anti-Inflammatory Potential of Alisol B: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Methodologies for Investigating the Anti-inflammatory Effects of a Promising Natural Compound.

Introduction

Alisol B, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has emerged as a compound of significant interest in the field of pharmacology due to its diverse biological activities. Its derivative, this compound 23-acetate, has also demonstrated potent therapeutic properties. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound and its derivatives, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound and its derivatives exert their anti-inflammatory effects by modulating several critical signaling cascades that are central to the inflammatory response. The primary mechanisms identified to date involve the inhibition of the Toll-like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the TLR4/NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent initiator of inflammation through its interaction with TLR4. This interaction triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon TLR4 activation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it initiates the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

This compound and its 23-acetate derivative have been shown to interfere with this pathway at multiple points. Studies have demonstrated that these compounds can inhibit the expression of TLR4 itself.[1][2] Furthermore, they have been observed to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[3][4] This ultimately leads to a significant reduction in the production of pro-inflammatory cytokines.[1][5][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising three main kinases—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK—plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

Research indicates that this compound and its derivatives can attenuate the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[7][8] By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.

Inhibition of the TLR4-NOX1/ROS Signaling Pathway

Recent evidence suggests that this compound 23-acetate can also ameliorate inflammation-induced intestinal barrier dysfunction by inhibiting the TLR4-NADPH oxidase 1 (NOX1)/Reactive Oxygen Species (ROS) signaling pathway.[1][2][6] LPS stimulation can lead to the overexpression of TLR4 and NOX1, resulting in increased ROS generation. Excessive ROS can contribute to cellular damage and exacerbate the inflammatory response. This compound 23-acetate has been shown to inhibit the overexpression of both TLR4 and NOX1, leading to a reduction in ROS production and the protection of intestinal barrier integrity.[1][6]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound and its derivatives.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound 23-Acetate in LPS-Stimulated Caco-2 Cells

| Concentration of this compound 23-Acetate (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Reference |

| 2.5 | Dose-dependent reduction observed | Dose-dependent reduction observed | Dose-dependent reduction observed | [1][6] |

| 5 | Dose-dependent reduction observed | Dose-dependent reduction observed | Dose-dependent reduction observed | [1][6] |

| 10 | Dose-dependent reduction observed | Dose-dependent reduction observed | Dose-dependent reduction observed | [1][6] |

Note: The referenced study demonstrated a significant and dose-dependent reduction in the levels of these cytokines, though specific percentage inhibition values were not provided in the abstract.

Table 2: In Vivo Effects of this compound on Inflammatory Markers in a Non-alcoholic Steatohepatitis (NASH) Mouse Model

| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Hepatic TNF-α mRNA (relative expression) | Hepatic IL-6 mRNA (relative expression) | Reference |

| Control | Baseline | Baseline | Baseline | Baseline | [5] |

| NASH Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [5] |

| NASH + this compound (10 & 20 µM) | Significantly Decreased | Significantly Decreased | Markedly Decreased | Markedly Decreased | [5] |

Note: The study reported significant reductions in these markers with this compound treatment compared to the NASH model group.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound.